Imidodicarbonimidic diamide, N-(dimethylphenyl)-

Description

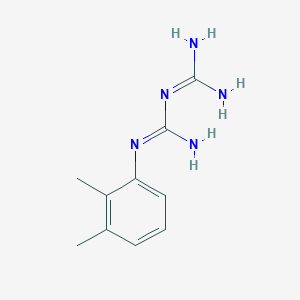

Imidodicarbonimidic diamide, systematically named as biguanide, is a nitrogen-rich organic compound characterized by two guanidine moieties linked via a central carbon (). The derivative N-(dimethylphenyl)-imidodicarbonimidic diamide features a dimethylphenyl substituent attached to the biguanide backbone. While the exact structural details (e.g., para- vs. Biguanides are widely studied for their antidiabetic, antimicrobial, and anticancer activities, with substituents dictating specificity and potency ().

Properties

CAS No. |

114296-41-2 |

|---|---|

Molecular Formula |

C10H15N5 |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2,3-dimethylphenyl)guanidine |

InChI |

InChI=1S/C10H15N5/c1-6-4-3-5-8(7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |

InChI Key |

QPUAWEXLLDSJBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C(N)N=C(N)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Biguanide derivatives are distinguished by their substituents, which range from alkyl chains to aromatic groups:

- Metformin (N,N-dimethylimidodicarbonimidic diamide hydrochloride): Features two methyl groups, conferring high polarity and water solubility ().

- Phenformin (N-(2-phenylethyl)-imidodicarbonimidic diamide): Contains a phenylethyl group, increasing lipophilicity and tissue penetration ().

- Chlorproguanil (N-(3,4-dichlorophenyl)-N′-isopropyl-imidodicarbonimidic diamide): A dichlorophenyl and isopropyl substituent enable antimalarial activity ().

- Buformin (N-butyl-imidodicarbonimidic diamide): A butyl group enhances metabolic stability but reduces solubility ().

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

| Compound | Molecular Formula | Molecular Weight | Water Solubility | LogP (Lipophilicity) |

|---|---|---|---|---|

| Metformin HCl | C₄H₁₁N₅·HCl | 165.62 | High | -1.43 |

| Phenformin | C₁₀H₁₅N₅ | 205.26 | Moderate | 1.12 |

| Chlorproguanil | C₁₁H₁₂Cl₂N₅ | 285.15 | Low | 3.05 |

| N-(dimethylphenyl)-a | C₉H₁₃N₅ | 191.23 | Moderateb | 1.8–2.5c |

a Estimated based on structural analogs ().

b Assumed due to aromatic hydrophobicity and polar biguanide core.

c Predicted using substituent contributions ().

Key Research Findings

- Substituent Position Matters : In Schiff bases of metformin, the 4-nitrophenyl group (HL2) showed higher alpha-amylase inhibition (IC₅₀ = 12.3 µM) than the 2-nitrophenyl analog (HL1, IC₅₀ = 18.7 µM) .

- Cytotoxicity : Phenformin demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 8.2 µM) compared to metformin (IC₅₀ > 100 µM) .

- Anticoagulant Effects: Sulfonamide-based metformin analogs exhibit novel anticoagulant properties, highlighting functional versatility ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.